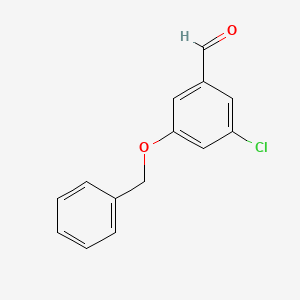

3-(Benzyloxy)-5-chlorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

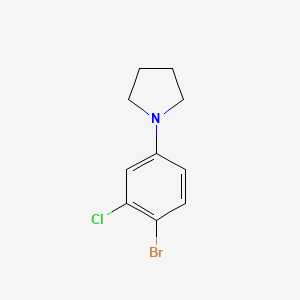

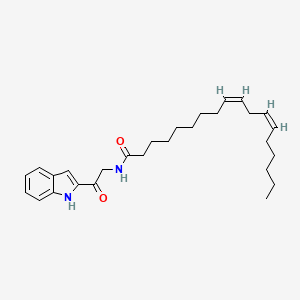

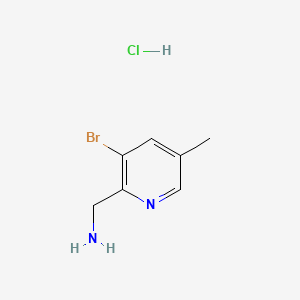

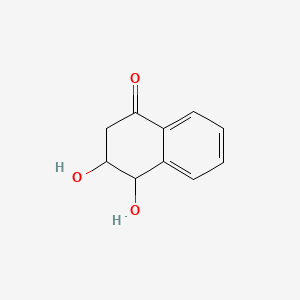

“3-(Benzyloxy)-5-chlorobenzaldehyde” likely refers to a compound that contains a benzene ring with a benzyloxy (benzyl ether) group and a chloro group attached to it. The exact properties of this compound would depend on the positions of these groups on the benzene ring .

Synthesis Analysis

While specific synthesis methods for “3-(Benzyloxy)-5-chlorobenzaldehyde” are not available, similar compounds are often synthesized through reactions like Friedel-Crafts alkylation, electrophilic aromatic substitution, or through the use of organoboron reagents in Suzuki-Miyaura coupling .Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)-5-chlorobenzaldehyde” would consist of a benzene ring with a benzyloxy group and a chloro group attached to it. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)-5-chlorobenzaldehyde” would depend on factors like its molecular structure and the nature of its functional groups. These properties could include its color, density, hardness, melting point, boiling point, and solubility .Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclization Products

The compound can be used in the synthesis of cyclization products. For instance, it has been used in the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester . This process led to the isolation of a new compound, which was then characterized using various analytical techniques .

Inhibitors of Salicylate Synthase

The compound can be used in the development of inhibitors of the salicylate synthase from M. tuberculosis . This is part of ongoing studies on chromane derivatives, which have shown promising activities .

Synthesis of Liquid-Crystalline Compounds

The compound can be used in the synthesis of new liquid-crystalline compounds . Specifically, it can be used in the development of Schiff base liquid crystals . These crystals have been investigated for their mesomorphic properties .

4. Development of Fragrance and Flavoring Agents The compound can be used as a precursor for the synthesis of other compounds such as benzyl acetate. Benzyl acetate is a fragrance and flavoring agent.

Drug Development

The compound can be used in drug development. Its intricate structure allows for diverse applications, such as enzyme studies and peptide synthesis.

Enzyme Studies

The compound can be used in enzyme studies. Its structure can be manipulated to study the behavior and characteristics of various enzymes.

Peptide Synthesis

The compound can be used in peptide synthesis. It can be used to create complex peptides for various scientific research applications.

Wirkmechanismus

The mechanism of action would depend on the specific reactions that “3-(Benzyloxy)-5-chlorobenzaldehyde” is involved in. For example, in a Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

Zukünftige Richtungen

The future directions in the study and application of “3-(Benzyloxy)-5-chlorobenzaldehyde” would depend on ongoing research in the field. This could include the development of new synthesis methods, the exploration of new reactions involving the compound, or the investigation of its potential uses in various industries .

Eigenschaften

IUPAC Name |

3-chloro-5-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUCMRZDZICWPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681827 |

Source

|

| Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228956-94-2 |

Source

|

| Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)